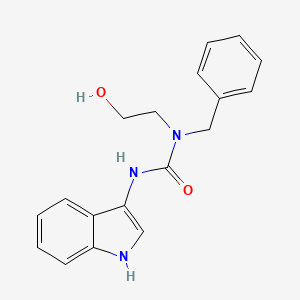

1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea

Description

1-Benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a benzyl group, a 2-hydroxyethyl substituent, and an indol-3-yl moiety.

Properties

IUPAC Name |

1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-11-10-21(13-14-6-2-1-3-7-14)18(23)20-17-12-19-16-9-5-4-8-15(16)17/h1-9,12,19,22H,10-11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKMFIMDNTEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C18H19N3O2

- Molecular Weight: 309.369 g/mol

The compound features a urea functional group linked to an indole moiety, which is known for its biological significance.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

The compound appears to function through multiple pathways:

- Inhibition of Cell Proliferation: It disrupts the cell cycle, leading to reduced tumor growth.

- Induction of Apoptosis: It activates caspases, which are crucial in the apoptotic process.

- Inhibition of Angiogenesis: The compound may prevent the formation of new blood vessels that tumors need for growth.

Neuroprotective Effects

In addition to its antitumor properties, this compound has demonstrated neuroprotective activity . It is believed to protect neuronal cells from damage and inflammation, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

Although primarily studied for its anticancer effects, preliminary screenings suggest that this compound may also possess antimicrobial properties against certain bacteria and fungi, although further studies are required to quantify this activity.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study involving various cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size in vivo models compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary data suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to establish safe usage parameters.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic development, particularly in oncology and neuroprotection. Future research should focus on:

- Detailed mechanistic studies to elucidate pathways involved in its biological effects.

- Expanded toxicity studies to ensure safety in clinical applications.

- Exploration of its potential as a multi-target drug in combination therapies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to several indole- and urea-containing derivatives (Table 1):

Key Observations:

- Hydrophilicity : The hydroxyethyl group in the target compound likely enhances water solubility compared to bulkier substituents (e.g., tosyl or benzoyl in ).

- AChE Inhibition : Compounds 509 and 510 () demonstrate that indol-3-yl derivatives with hydrophilic substituents (e.g., diols or hydroxypropyl) exhibit AChE inhibition, suggesting the target compound may share this activity .

Pharmacological and Physicochemical Properties

While direct data on the target compound’s activity is absent, structural analogs provide insights:

- AChE Inhibition : Compounds 509 and 510 () inhibit AChE without cytotoxicity, suggesting the hydroxyethyl-indole-urea scaffold is a viable pharmacophore .

- Solubility : The hydroxyethyl group likely improves aqueous solubility compared to benzofuran- or bromo-substituted analogs (e.g., ’s compound 2) .

- Stability : Urea derivatives generally exhibit higher metabolic stability than ester- or amide-based compounds, though the hydroxyethyl group may introduce susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.